N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 5-(ethylsulfonyl)-1,3,4-thiadiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The thiadiazole ring can be reduced under specific conditions to yield corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted thiadiazole compounds .
Scientific Research Applications
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various cellular pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea: Another thiadiazole derivative with herbicidal activity.
Acetazolamide: A thiadiazole derivative used as a diuretic and in the treatment of glaucoma.
Uniqueness
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H17N3O3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C18H17N3O3S2/c1-2-26(23,24)18-21-20-17(25-18)19-16(22)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,19,20,22) |
InChI Key |
FLXWFJIQZWQVHR-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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